![molecular formula C12H19NS B13072489 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of a suitable precursor, such as a 2-cyanothioacetamide derivative, with an appropriate electrophile under basic conditions . The reaction conditions often involve the use of a base like sodium hydroxide in ethanol, followed by purification through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases by occupying the ATP-binding site, leading to downstream effects on cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridine: Another thieno-fused pyridine with similar electronic properties but different substitution patterns.
Pyrrolopyridine: A related compound with a fused pyrrole ring, often used in drug discovery.
Uniqueness
4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
4-butan-2-yl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-4-9(2)12(3)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,4-5,7H2,1-3H3 |
Clé InChI |
ZADIUXUXLPVLTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(C2=C(CCN1)SC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


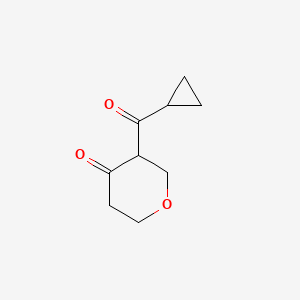
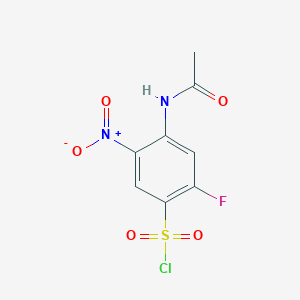
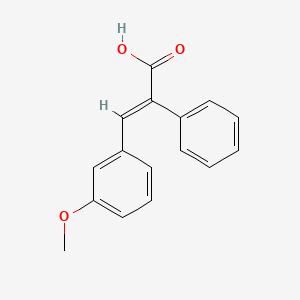
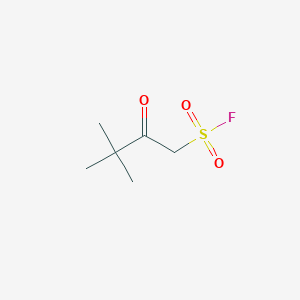
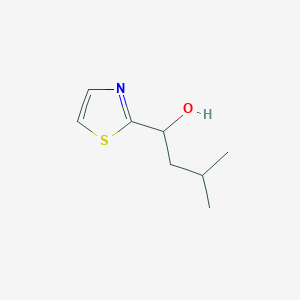
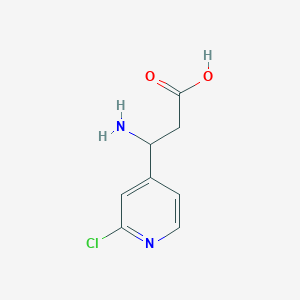
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
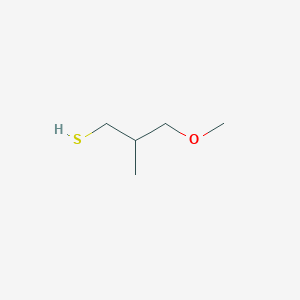
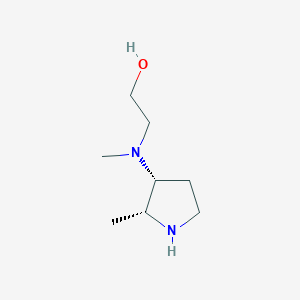
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
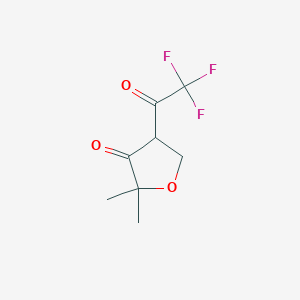

![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
